Tert-butyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate

Description

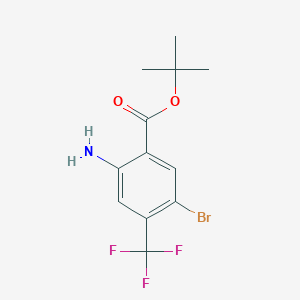

Tert-butyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate is a substituted benzoate ester characterized by a unique combination of functional groups: an amino group at position 2, a bromine atom at position 5, a trifluoromethyl group at position 4, and a tert-butyl ester moiety. This structural arrangement confers distinct electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

tert-butyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)6-4-8(13)7(5-9(6)17)12(14,15)16/h4-5H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLMQXYTPRNSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1N)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660994 | |

| Record name | tert-Butyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131587-98-8 | |

| Record name | 1,1-Dimethylethyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a trifluoromethyl-substituted benzene derivative, followed by nitration and subsequent reduction to introduce the amino group. The final step involves esterification with tert-butyl alcohol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro or other functional groups, while reduction can convert it to different amine derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Tert-butyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse derivatives. The compound can be synthesized through several methods, including:

- Nitration and Bromination : The compound can be synthesized by nitrating and brominating appropriate precursors, which allows for the introduction of functional groups that can be further modified.

- Amination : The introduction of amino groups enhances reactivity and allows for further derivatization.

This versatility makes it a crucial building block in organic synthesis .

Biological Research

The compound has been investigated for its potential biological activities, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity. The presence of the trifluoromethyl group may enhance this activity by improving membrane permeability .

- Anticancer Activity : Preliminary investigations suggest that this compound may interact with specific molecular targets involved in cancer pathways. This interaction could lead to the development of new anticancer agents .

Pharmaceutical Applications

The unique structural features of this compound make it a candidate for drug development:

- Drug Development : Its ability to form hydrogen bonds and halogen bonds with target proteins suggests potential use in developing pharmaceuticals that target specific diseases .

- Structure-Activity Relationship (SAR) Studies : Research into SAR can help optimize the compound's efficacy and safety profile, making it suitable for therapeutic applications.

Material Science

In addition to its applications in organic synthesis and biology, this compound is also utilized in material science:

- Advanced Materials Development : The compound can be used in creating polymers and coatings due to its stability and unique chemical properties. The trifluoromethyl group imparts desirable characteristics such as increased hydrophobicity .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Data Table: Key Compounds and Properties

Key Observations:

Substituent Effects: Amino Group (NH₂): Present only in the target compound and methyl 2-amino-5-bromo-4-methoxybenzoate, this group enhances solubility via H-bonding and may increase susceptibility to oxidation compared to non-amino analogs. Trifluoromethyl (CF₃): Unique to the target compound, CF₃ strongly withdraws electrons, stabilizing negative charges and directing electrophilic substitution to specific ring positions. Halogen Differences: Bromine (Br) in the target compound offers a better leaving group for cross-coupling reactions compared to chlorine (Cl) in tert-butyl 5-chloro-2,4-difluorobenzoate .

Ester Stability: The tert-butyl ester in the target compound provides superior hydrolytic stability over methyl or ethyl esters due to steric hindrance, as seen in methyl 2-amino-5-bromo-4-methoxybenzoate .

Electronic and Steric Profiles: Fluorine substituents (e.g., in tert-butyl 4-bromo-2-fluorobenzoate) increase electronegativity but lack the steric bulk and electronic effects of CF₃ . Methoxy groups (e.g., in methyl 2-amino-5-bromo-4-methoxybenzoate) act as electron-donating groups (EDGs), contrasting sharply with CF₃’s electron-withdrawing nature .

Contradictions and Limitations

- Steric Hindrance Trade-offs : The tert-butyl group’s bulk, though stabilizing, could hinder reactions requiring planar transition states, such as certain cycloadditions.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Tert-butyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoate core. A common approach includes:

Bromination : Introducing bromine at the 5-position via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Trifluoromethylation : Installing the CF₃ group via cross-coupling reactions (e.g., using Cu-mediated methods) or direct fluorination .

Amination : Protecting the amino group (e.g., as a carbamate) prior to bromination or trifluoromethylation to avoid side reactions. The tert-butyl ester group is often introduced early for stability .

Key Considerations: Monitor reaction temperatures and stoichiometry to minimize byproducts like over-brominated species .

Q. How can this compound be purified effectively after synthesis?

- Methodological Answer :

- Flash Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 15% EtOAc in cyclohexane) to separate polar impurities .

- Reverse-Phase Flash Chromatography (RP-FC) : Effective for isolating intermediates with high hydrophobicity from the trifluoromethyl group. Solvent systems like acetonitrile/water are typical .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystalline products .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., downfield shifts for Br and CF₃ groups). The tert-butyl group appears as a singlet at ~1.3 ppm in ¹H NMR .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .

- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and amino/carbamate N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, CF₃, NH₂) influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the tert-butyl ester may require bulky palladium catalysts (e.g., XPhos Pd G3) .

- Trifluoromethyl (CF₃) : Electron-withdrawing nature deactivates the ring, slowing electrophilic substitutions but enhancing stability toward nucleophilic attacks .

- Amino Group : Requires protection (e.g., as a Boc-carbamate) during reactions to prevent undesired side reactions. Deprotection with TFA/CH₂Cl₂ restores reactivity .

Q. What strategies are used to investigate its biological activity and target interactions?

- Methodological Answer :

- Enzyme Assays : Screen against targets like kinases or receptors using fluorescence polarization or FRET-based assays. The CF₃ group may enhance binding via hydrophobic interactions .

- Molecular Docking : Model interactions using software like AutoDock Vina. Focus on hydrogen bonding (NH₂) and van der Waals contacts (CF₃) .

- SAR Studies : Compare analogues (e.g., tert-butyl 2-chloro-5-CF₃-phenylcarbamate) to isolate contributions of substituents to activity .

Q. How can researchers resolve contradictions in reported stability data (e.g., conflicting decomposition temperatures)?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition profiles under inert vs. oxidative atmospheres. Discrepancies may arise from moisture sensitivity or impurity content .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC. The tert-butyl ester is prone to hydrolysis under acidic conditions, requiring anhydrous storage .

- Cross-Validate Sources : Compare data from peer-reviewed journals (e.g., synthesis protocols in ) with vendor SDS sheets (avoiding non-peer-reviewed platforms like BenchChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.